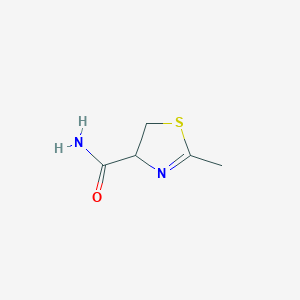
2-Methyl-4,5-dihydrothiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.195 g/mol It is known for its unique structure, which includes a thiazole ring fused with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolecarboxamide: Similar structure but lacks the 4,5-dihydro-2-methyl substitution.
Benzothiazolecarboxamide: Contains a benzene ring fused with the thiazole ring.
Thiazolidinecarboxamide: Features a saturated thiazolidine ring instead of the thiazole ring.
Uniqueness
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4,5-dihydro-2-methyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
116077-29-3 |
|---|---|
Molekularformel |
C5H8N2OS |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8) |
InChI-Schlüssel |
YCRRODGKAQZMTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(CS1)C(=O)N |
Kanonische SMILES |
CC1=NC(CS1)C(=O)N |
Synonyme |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















